4-(oxolan-3-yl)-1H-pyrazole

Overview

Description

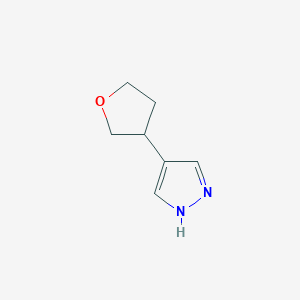

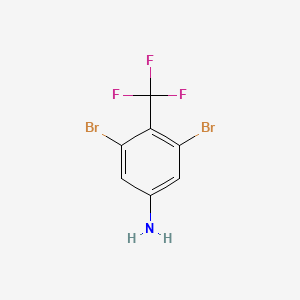

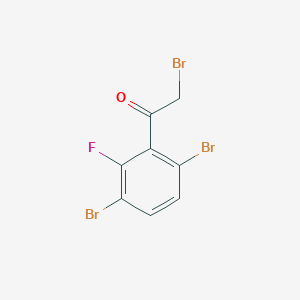

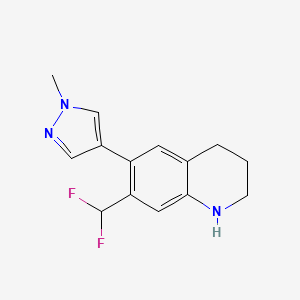

“4-(oxolan-3-yl)-1H-pyrazole” is a compound that contains an oxolane (tetrahydrofuran) ring and a pyrazole ring. The number “4-” in front of “(oxolan-3-yl)” indicates that the oxolane ring is attached to the 4th carbon of the pyrazole ring. The “1H-” in front of “pyrazole” indicates the position of the hydrogen in the pyrazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The oxolane ring could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would consist of a five-membered pyrazole ring attached to a five-membered oxolane ring. The exact 3D structure would depend on the specific stereochemistry at the attachment point .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazole and oxolane rings. The pyrazole ring, being a heterocycle containing nitrogen, might undergo reactions typical of such structures, such as electrophilic substitution. The oxolane ring might be susceptible to reactions such as ring-opening reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Scientific Research Applications

Synthesis and Biological Activities

Antibacterial and Antioxidant Activities : Novel compounds incorporating pyrazole moieties have been synthesized, demonstrating significant antibacterial and antioxidant capacities. The synthesis of these compounds often involves cyclocondensation reactions, facilitating the incorporation of heterocyclic rings, which are critical for biological activity. Such studies underscore the versatility of pyrazole derivatives in developing new therapeutic agents with potential application in combating microbial infections and oxidative stress (Mahmoodi & Ghodsi, 2017).

Crystal Structure and Drug Design : The structural characterization of pyrazole compounds through crystallography aids in understanding their chemical behavior and potential interactions with biological targets. For instance, the synthesis and X-ray crystal structure determination of N-substituted pyrazolines provide valuable insights into the molecular conformations that are conducive to biological activities, offering a basis for designing more effective drug molecules (Loh et al., 2013).

Anticancer Activities : Research into pyrazole derivatives also extends to the evaluation of their anticancer properties. Compounds synthesized from pyrazole scaffolds have shown promise in inhibiting cancer cell growth, highlighting the potential of these derivatives in developing novel oncological therapies (Zheng et al., 2010).

Antimicrobial and Antifungal Applications : The antimicrobial and antifungal activities of chitosan Schiff bases derived from pyrazole compounds underline the broad-spectrum biological efficacy of these derivatives. Such compounds can serve as the foundation for new antimicrobial agents, addressing the growing concern of antibiotic resistance (Hamed et al., 2020).

Materials Science and Sensing Applications

- Chemosensors for Metal Ions : Pyrazole-based compounds have been developed as chemosensors for the selective detection of metal ions such as Cu(2+) and Zn(2+). These sensors operate through colorimetric and fluorometric changes upon metal ion binding, illustrating the application of pyrazole derivatives in environmental monitoring and biochemical assays (Kandasamy et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-(oxolan-3-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-10-5-6(1)7-3-8-9-4-7/h3-4,6H,1-2,5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCNNMRHNQFZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide 2,2,2-trifluoroacetate](/img/structure/B1460193.png)

![8-Methoxy-2H,3H,4H,4aH,5H,6H,10bH-naphtho[1,2-b]morpholine hydrochloride](/img/structure/B1460196.png)